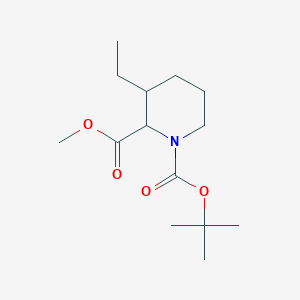

1-(tert-Butyl) 2-methyl 3-ethyl-1,2-piperidinedicarboxylate

CAS No.: 2197421-19-3

Cat. No.: VC3174142

Molecular Formula: C14H25NO4

Molecular Weight: 271.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2197421-19-3 |

|---|---|

| Molecular Formula | C14H25NO4 |

| Molecular Weight | 271.35 g/mol |

| IUPAC Name | 1-O-tert-butyl 2-O-methyl 3-ethylpiperidine-1,2-dicarboxylate |

| Standard InChI | InChI=1S/C14H25NO4/c1-6-10-8-7-9-15(11(10)12(16)18-5)13(17)19-14(2,3)4/h10-11H,6-9H2,1-5H3 |

| Standard InChI Key | VXGLXAICCVIFCH-UHFFFAOYSA-N |

| SMILES | CCC1CCCN(C1C(=O)OC)C(=O)OC(C)(C)C |

| Canonical SMILES | CCC1CCCN(C1C(=O)OC)C(=O)OC(C)(C)C |

Introduction

Structural Characteristics

Molecular Structure and Composition

1-(tert-Butyl) 2-methyl 3-ethyl-1,2-piperidinedicarboxylate belongs to the class of N-protected amino acid derivatives, specifically piperidine-based compounds with multiple ester functionalities. The core structure consists of a six-membered piperidine ring with three key substituents:

-

A tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom (position 1)

-

A methyl ester group at the 2-position

-

An ethyl substituent at the 3-position

This arrangement creates a molecule with distinct stereochemical properties and reactivity patterns. The presence of the Boc protecting group is particularly significant as it provides protection for the nitrogen while allowing for selective deprotection under acidic conditions, a feature frequently utilized in multi-step organic synthesis.

Stereochemistry and Conformational Analysis

The compound contains at least two stereogenic centers at positions 2 and 3 of the piperidine ring, potentially existing as multiple stereoisomers including diastereomers and enantiomers. The relative and absolute stereochemistry at these positions would significantly influence the three-dimensional structure and consequently the chemical reactivity and biological properties of the molecule.

Physical and Chemical Properties

Physical Properties

Based on structural similarities with related compounds such as 1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate, the target compound is expected to exhibit the following physical properties:

The compound is expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and alcohols, with limited solubility in water due to its predominantly lipophilic character.

Chemical Reactivity

The chemical reactivity of 1-(tert-Butyl) 2-methyl 3-ethyl-1,2-piperidinedicarboxylate is largely determined by its functional groups:

-

The tert-butoxycarbonyl (Boc) group is susceptible to acidic hydrolysis, allowing for selective deprotection of the nitrogen atom under mild acidic conditions.

-

The methyl ester functionality can undergo hydrolysis, transesterification, or reduction to provide access to various derivatives.

-

The ethyl substituent at the 3-position may participate in reactions typical of alkyl groups, including oxidation or functionalization depending on reaction conditions.

The compound's reactivity profile makes it potentially valuable as a building block in multi-step synthesis, particularly in scenarios where orthogonal protection and deprotection strategies are required.

Synthesis Methods

Purification Techniques

Purification of 1-(tert-Butyl) 2-methyl 3-ethyl-1,2-piperidinedicarboxylate would likely involve standard techniques such as:

-

Flash column chromatography using appropriate solvent systems (e.g., ethyl acetate/petroleum ether mixtures)

-

Recrystallization for solid forms or distillation for liquid forms

-

HPLC purification for analytical grade material

Based on reported purification methods for similar compounds, a typical procedure might involve column chromatography with a 20% ethyl acetate/petroleum ether solvent system, similar to the methods described for related compounds .

Applications in Chemical Research

Role in Organic Synthesis

The structural features of 1-(tert-Butyl) 2-methyl 3-ethyl-1,2-piperidinedicarboxylate make it potentially valuable as:

-

A protected amino acid derivative useful in peptide synthesis and medicinal chemistry

-

A building block for the construction of more complex molecules with specified stereochemistry

-

An intermediate in the synthesis of biologically active compounds, particularly those requiring controlled functionalization of piperidine-based scaffolds

The orthogonal protection strategy afforded by the tert-butyl and methyl ester groups allows for selective deprotection and sequential modification, making this compound particularly useful in multi-step synthetic sequences.

Pharmaceutical Applications

Piperidine derivatives with carboxylate functionalities have been extensively investigated in pharmaceutical research, suggesting potential applications for 1-(tert-Butyl) 2-methyl 3-ethyl-1,2-piperidinedicarboxylate in:

-

Development of new therapeutic agents targeting various biological pathways

-

Structure-activity relationship studies in drug discovery programs

-

Scaffold diversification in medicinal chemistry

Related piperidine dicarboxylates have been explored in medicinal chemistry research, as evidenced by their mention in scientific literature such as the Journal of Medicinal Chemistry , suggesting potential value of the target compound in similar applications.

Comparative Analysis with Related Compounds

Structural Analogs and Their Properties

A comparison of 1-(tert-Butyl) 2-methyl 3-ethyl-1,2-piperidinedicarboxylate with structurally related compounds provides insights into its expected properties and behavior:

Current Research and Future Directions

Recent Developments

Research involving piperidine dicarboxylates has been documented in the chemical literature, including studies published in the Journal of Medicinal Chemistry and the Journal of the Chemical Society - Perkin Transactions . While specific research on 1-(tert-Butyl) 2-methyl 3-ethyl-1,2-piperidinedicarboxylate is not directly cited in the available literature, ongoing investigations of structurally related compounds suggest continuing interest in this class of molecules.

The synthetic utility of protected piperidine derivatives in constructing complex molecular architectures remains an active area of research, particularly in the context of developing new methodologies for stereoselective synthesis.

Future Research Opportunities

Several promising directions for future research on 1-(tert-Butyl) 2-methyl 3-ethyl-1,2-piperidinedicarboxylate and related compounds include:

-

Development of efficient synthetic routes, particularly methods allowing for stereoselective introduction of the ethyl group at the 3-position

-

Exploration of the compound's utility as a building block in the synthesis of biologically active molecules

-

Investigation of potential applications in asymmetric catalysis, building on the structural features of the molecule

-

Structure-activity relationship studies to understand how structural modifications influence biological activity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume